4-(2,4-Difluorophenoxy)piperidine
CAS No.: 367501-08-4
Cat. No.: VC2272952
Molecular Formula: C11H13F2NO
Molecular Weight: 213.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 367501-08-4 |
---|---|
Molecular Formula | C11H13F2NO |
Molecular Weight | 213.22 g/mol |
IUPAC Name | 4-(2,4-difluorophenoxy)piperidine |
Standard InChI | InChI=1S/C11H13F2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 |
Standard InChI Key | LJTKODIQFDAGSL-UHFFFAOYSA-N |
SMILES | C1CNCCC1OC2=C(C=C(C=C2)F)F |
Canonical SMILES | C1CNCCC1OC2=C(C=C(C=C2)F)F |
Introduction
Structure and Chemical Identity
4-(2,4-Difluorophenoxy)piperidine consists of a piperidine ring connected to a 2,4-difluorophenoxy group. The piperidine moiety is a six-membered heterocyclic structure containing five methylene bridges (–CH₂–) and one amine bridge (–NH–) . The compound's difluorophenoxy group features two fluorine atoms at the 2 and 4 positions of the phenyl ring, which contribute to its lipophilicity and potential biological interactions .
Molecular Identification
The compound is uniquely identified through several standardized chemical identifiers:
The chemical structure features a piperidine ring with the phenoxy group attached at the 4-position, creating a unique spatial arrangement that influences its chemical behavior and potential biological activity.
Physical and Chemical Properties
4-(2,4-Difluorophenoxy)piperidine possesses distinct physical and chemical characteristics that define its behavior in various environments and reactions.
Physical Properties
The compound exhibits properties that are important for handling, storage, and application in research settings:
Chemical Reactivity
The piperidine structure provides a secondary amine functionality that can participate in various chemical reactions, including nucleophilic substitutions, acylations, and alkylations . The difluorophenoxy group introduces unique electronic properties that influence the compound's reactivity and binding characteristics in biological systems.
The presence of two fluorine atoms on the phenyl ring enhances the compound's lipophilicity and potentially affects its metabolic stability . These fluorine substituents can also modify the electron distribution within the molecule, potentially influencing its interactions with target proteins or receptors.
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